molecular formula C11H8N2O2 B13928721 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid

3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid

Cat. No.: B13928721
M. Wt: 200.19 g/mol
InChI Key: YVYYPRFHNZZPED-UHFFFAOYSA-N
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Description

3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out in acidic media, such as hot polyphosphoric acid or refluxing hydrochloric acid

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The prop-2-ynoic acid moiety may also play a role in the compound’s biological activity by interacting with different cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid include other benzimidazole derivatives, such as:

Uniqueness

What sets this compound apart from other benzimidazole derivatives is its unique combination of the benzimidazole ring with a prop-2-ynoic acid moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

YVYYPRFHNZZPED-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C#CC(=O)O

Origin of Product

United States

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